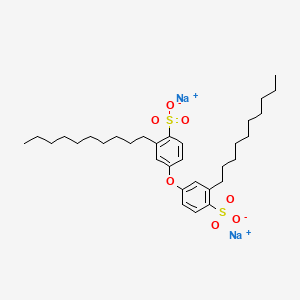
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is a synthetic organic compound primarily used in various industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring emulsification, dispersion, and wetting. The compound is characterized by its complex molecular structure, which includes two decyl groups and sulfonate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenol followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the sequential addition of reactants and the removal of by-products to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenoxy and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or alcohols.
Scientific Research Applications
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the sulfonate groups interact with water molecules, while the decyl groups interact with hydrophobic substances, facilitating emulsification and dispersion.
Comparison with Similar Compounds
Similar Compounds
- Disodium decyl(sulphonatophenoxy)benzenesulphonate
- Disodium oxybis[decylbenzenesulphonate]
- Disodium n-decyldiphenyletherdisulfonate
Uniqueness
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.
Properties
CAS No. |
69880-77-9 |
|---|---|
Molecular Formula |
C32H48Na2O7S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-27-25-29(21-23-31(27)40(33,34)35)39-30-22-24-32(41(36,37)38)28(26-30)20-18-16-14-12-10-8-6-4-2;;/h21-26H,3-20H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
ITKORIIUQMWLFO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)S(=O)(=O)[O-])CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















